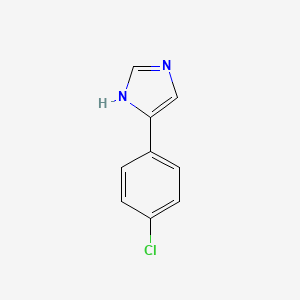

4-(4-Chlorophenyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Heterocyclic Chemistry and Drug Discovery

The imidazole nucleus is a privileged structure in medicinal chemistry and materials science due to its versatile nature. nih.govmdpi.com First synthesized by Heinrich Debus in 1858, this aromatic heterocycle is a fundamental component of many essential biological molecules, including the amino acid histidine, purines in nucleic acids, and histamine. mdpi.com Its unique electronic configuration, with one basic (pyridine-like) and one non-basic (pyrrole-like) nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets. nih.govacs.org

This ability to form multiple interactions, such as hydrogen bonds, and its ionizable nature contribute to favorable pharmacokinetic properties in drug candidates. uni.lu Consequently, the imidazole scaffold is found in numerous approved drugs with diverse therapeutic actions, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents. nih.govepa.gov The electron-rich nature of the imidazole ring also makes it a valuable component in the development of functional materials and corrosion inhibitors. acs.org

Overview of Chlorophenyl Substituted Imidazole Derivatives in Academic Research

The introduction of a chlorophenyl group onto the imidazole scaffold has been a strategic approach in the design of new molecules with tailored properties. The chlorine atom, being an electron-withdrawing group, can significantly influence the electronic distribution within the imidazole ring, thereby modulating the compound's reactivity, and biological activity.

Academic research has explored a variety of chlorophenyl-substituted imidazole derivatives, investigating their synthesis and potential applications. For instance, studies have reported the synthesis of various 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives and their evaluation for anti-inflammatory, antibacterial, and antifungal activities. derpharmachemica.com Research has also focused on the synthesis and characterization of other derivatives like 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, highlighting the ongoing interest in this class of compounds for potential anticancer applications. nih.gov Furthermore, the synthesis of compounds such as 1-(4-chlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one has been pursued to explore their potential as targeted therapeutic agents. acs.org These studies collectively demonstrate the broad and active investigation into chlorophenyl-substituted imidazoles within the scientific community.

Historical Context of 4-(4-Chlorophenyl)-1H-imidazole Research

While the parent imidazole ring was first synthesized in 1858, dedicated research into specific derivatives like this compound is a more recent development. mdpi.com The initial discovery of imidazole, then named "glyoxaline," stemmed from the reaction of glyoxal (B1671930) and ammonia (B1221849). mdpi.com However, the exploration of its vast chemical space through substitution has been a continuous effort over the decades.

Specific documented research focusing on this compound appears more prominently in scientific literature from the late 20th and early 21st centuries. This timeline aligns with the broader expansion of medicinal chemistry and the systematic exploration of structure-activity relationships in heterocyclic compounds. The availability of advanced analytical techniques has facilitated the synthesis and characterization of such specific isomers. For example, a 2004 study described the synthesis of substituted imidazoles via organocatalysis, indicating the ongoing refinement of synthetic methodologies for this class of compounds. nih.gov More recent publications continue to report the synthesis and biological evaluation of novel derivatives, underscoring its relevance in contemporary research. acs.orgnih.gov

Physicochemical Properties of this compound

The following table summarizes key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 178.62 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 35512-29-9 | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comchemicalbook.com |

| Melting Point | 136-142 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point (Predicted) | 404.7±20.0 °C | chemicalbook.com |

| Density (Predicted) | 1.292±0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 12.92±0.10 | chemicalbook.com |

Spectral Data of this compound

Detailed spectral data is crucial for the unambiguous identification and characterization of the compound.

| Spectral Data | Description | Source(s) |

| ¹H NMR | Spectra available in literature, confirming the proton environments. | derpharmachemica.comasianpubs.org |

| ¹³C NMR | Spectra available in literature, confirming the carbon framework. | nih.govrsc.org |

| Infrared (IR) | Spectra available, showing characteristic functional group vibrations. | derpharmachemica.comasianpubs.org |

| Mass Spectrometry (MS) | GC-MS data available, confirming the molecular weight. | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKIFCXVRCGAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332284 | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35512-29-9 | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl 1h Imidazole and Its Derivatives

Advanced Strategies for the Synthesis of 4-(4-Chlorophenyl)-1H-imidazole

Modern organic synthesis demands efficiency, atom economy, and control over product structure. For the construction of substituted imidazoles like this compound, several advanced strategies have been developed that offer significant advantages over classical methods. These include multicomponent reactions for rapid assembly, catalyst-free methods that enhance sustainability, and regioselective approaches that provide precise control over isomer formation.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. bohrium.com The most common MCR for imidazole (B134444) synthesis is the Radziszewski reaction and its variations. bohrium.compharmaguideline.com This approach typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source (often ammonium (B1175870) acetate).

To synthesize derivatives of this compound, a common strategy involves using a 1,2-dicarbonyl compound (like benzil), 4-chlorobenzaldehyde, and ammonium acetate (B1210297). derpharmachemica.comderpharmachemica.com The reaction proceeds through the formation of intermediates that cyclize and subsequently oxidize to form the aromatic imidazole ring. The versatility of this reaction allows for the creation of a diverse library of substituted imidazoles by varying the three core components. For instance, using different primary amines in place of ammonium acetate can lead to the formation of N-1 substituted imidazoles in a four-component reaction (4-MCR). rsc.org

Several catalytic systems have been employed to improve the efficiency of these reactions, including cupric chloride and p-toluenesulfonic acid (PTSA). derpharmachemica.comtandfonline.comtandfonline.com These catalysts facilitate the condensation and cyclization steps, often leading to higher yields and shorter reaction times.

Table 1: Examples of Multicomponent Synthesis of this compound Derivatives

| 1,2-Dicarbonyl | Aldehyde/Amine Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzil | 4-Chlorobenzaldehyde, Ammonium acetate | Glacial Acetic Acid, Reflux | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | derpharmachemica.com |

| 1,2-bis(4-chlorophenyl)-1,2-ethanedione | Aryl aldehydes, Butylamine, Ammonium acetate | PTSA, Microwave | 1-Butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazoles | tandfonline.comtandfonline.com |

The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies purification, reduces costs, and eliminates waste from toxic metal catalysts. For imidazole synthesis, catalyst-free methods have been successfully developed. One notable approach is the [3+2] cyclization of vinyl azides with amidines, which proceeds thermally without the need for a catalyst to furnish 2,4-disubstituted-1H-imidazoles. acs.org

In this method, the reaction between a vinyl azide (B81097) and an amidine generates the imidazole ring system. For example, reacting a vinyl azide bearing a phenyl group with 4-chlorobenzamidine (B97016) could potentially yield 2-(4-chlorophenyl)-4-phenyl-1H-imidazole. The reaction is reported to provide good yields for a range of substrates. acs.org Another catalyst-free approach involves the one-pot condensation of a benzil, an aldehyde, and ammonium acetate in refluxing ethanol, which has been described as a "catalyzed-by-itself" method. nih.gov

Table 2: Catalyst-Free Synthesis of a 4-Aryl-2-(4-chlorophenyl)-1H-imidazole Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|

The synthesis of substituted imidazoles often faces the challenge of regioselectivity, where multiple isomers can be formed depending on which nitrogen atom participates in cyclization or where substituents attach to the ring. Developing methods that provide precise control over the substitution pattern is crucial for creating specific, well-defined molecules. rsc.org

Novel synthetic routes have been developed to selectively construct either 4- or 5-functionalized imidazoles by reacting electron-withdrawing group-substituted allenyl sulfonamides with amines. acs.orgnih.gov The regiochemical outcome in these reactions is dependent on the nature of the substituents on the nitrogen atoms of the amine reactants. acs.orgnih.gov

Furthermore, metal-controlled switchable regioselective synthesis offers another avenue for controlling isomer formation. For example, the reaction of benzimidates and 2H-azirines in the presence of zinc(II) chloride can generate NH-imidazoles. acs.org A specific study demonstrated the synthesis of 5-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole, showcasing a method that leads to the C5-substituted isomer. acs.org Achieving the regioselective synthesis of the 4-(4-chlorophenyl) isomer requires careful selection of starting materials and reaction pathways that favor substitution at the C4 position over the C2 or C5 positions.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. derpharmachemica.com Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and improved product selectivity in a fraction of the time required for conventional heating. tandfonline.comresearchgate.net This is due to the efficient and direct transfer of energy to the reacting molecules. derpharmachemica.com

Several studies have reported the successful application of microwave irradiation to the synthesis of chlorophenyl-substituted imidazoles. The four-component synthesis of 1-butyl-4,5-bis(4-chlorophenyl)-2-aryl-1H-imidazoles was achieved in minutes with high yields using microwaves, compared to several hours under conventional reflux. tandfonline.comtandfonline.com Similarly, the synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole was efficiently conducted using a domestic microwave oven. tandfonline.comresearchgate.net Optimization studies have been performed to determine the ideal microwave power and reaction time to maximize yields, further enhancing the efficiency of these green methods. orientjchem.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| 1-Butyl-4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole | 10 h, 87% yield | 7 min, 89% yield | tandfonline.comtandfonline.com |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | Not specified | 12 min, 90% yield | derpharmachemica.com |

Eliminating volatile and often toxic organic solvents is a key objective of green chemistry. Solvent-free, or solid-phase, reactions reduce environmental pollution, lower costs, and simplify experimental procedures. Several solvent-free methods for synthesizing imidazole derivatives have been reported, often in conjunction with microwave assistance.

For example, 2,4,5-trisubstituted imidazoles, including 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, have been synthesized by heating a mixture of a 1,2-dicarbonyl compound, an aldehyde, ammonium acetate, and a catalyst under solvent-free conditions, sometimes with microwave irradiation. derpharmachemica.comderpharmachemica.com One-pot, solvent-free synthesis of other derivatives, such as 2-(4-Chlorophenyl)-1H-benzo[d]imidazole, has also been achieved by simply heating the reactants together. asianpubs.org

An emerging green alternative to traditional solvents is the use of deep eutectic solvents (DES), such as a mixture of cholinium chloride and urea. A novel 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, was synthesized in high yield using a DES, which could be recycled multiple times without significant loss of efficacy. mdpi.com This approach combines the benefits of a reaction medium with the principles of sustainability and waste reduction. mdpi.com

Deep Eutectic Solvents and Ionic Liquids in Imidazole Derivatization

The use of Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) as alternative reaction media for the synthesis of imidazole derivatives has gained considerable traction. These solvents are prized for their low vapor pressure, thermal stability, and recyclability, aligning with the principles of green chemistry. researchgate.netacs.org

DESs, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and catalyst in multicomponent reactions (MCRs) for imidazole synthesis. researchgate.netnih.gov For instance, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been effectively used for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles. researchgate.netnih.govnih.gov This system provides excellent yields under mild conditions (60°C) and can be recycled multiple times without a significant drop in catalytic activity. researchgate.netnih.gov The synthesis of a novel 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, was successfully achieved in a cholinium chloride/urea eutectic mixture. mdpi.comresearchgate.net This method offers a high yield (91%) and simplifies product isolation, as the less polar product precipitates from the DES/water mixture and can be collected by simple filtration. mdpi.com

Ionic liquids have also been employed as catalysts and solvents in the synthesis of imidazole derivatives. ccsenet.orgnih.gov They facilitate the synthesis of 1,3-diazoles and thiazoles from 4-phenyl-1,3-dihydro-2H-imidazole-2-thion derivatives. ccsenet.org The development of general methods for synthesizing imidazolium (B1220033) ionic liquids directly from imidazole derivatives further highlights the synergistic relationship between these two classes of compounds. rsc.org The reaction kinetics of imidazolium ionic liquid synthesis have been shown to be heavily influenced by the solvent, indicating the importance of solvent choice for process optimization. ku.edu

Table 1: Examples of DES and IL in Imidazole Synthesis

| Catalyst/Solvent System | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Dimethyl urea/SnCl₂/HCl (Ternary DES) | Benzil, Aldehydes, Ammonium Acetate | Tri- and Tetrasubstituted Imidazoles | Recyclable, Dual-role as solvent and catalyst, High yields. researchgate.netnih.gov | researchgate.netnih.gov |

| Cholinium chloride/Urea (DES) | 2-chloro-1-(4-chlorophenyl)ethan-1-one, 1,3-di-o-tolylguanidine | 2-Amino Imidazole Derivative | Green approach, High yield (91%), Simple filtration for product isolation. mdpi.com | mdpi.com |

| Lewis Acidic DES on Magnetic Nanoparticles (LADES@MNP) | Benzil, Aromatic Aldehydes, Aniline, Ammonium Acetate | Tri- and Tetrasubstituted Imidazoles | Mild conditions, High yields, Magnetic recovery and reuse of catalyst. rsc.orgrsc.org | rsc.orgrsc.org |

| Ionic Liquid | 4-phenyl-1,3-dihydro-2H-imidazole-2-thion derivatives | Diazoles and Thiazoles | Acts as a catalyst in a basic medium. ccsenet.org | ccsenet.org |

Nano-Catalysis in the Synthesis of this compound Analogs

Nano-catalysis offers significant advantages in organic synthesis, including high efficiency, selectivity, and the potential for catalyst recovery and reuse. researchgate.net In the context of imidazole synthesis, various nano-catalysts have been developed to facilitate the multicomponent reactions that form the imidazole core. nih.gov

A notable example is the use of a magnetically supported Lewis acidic deep eutectic solvent on magnetic nanoparticles (LADES@MNP). rsc.orgrsc.org This nano-catalyst has been successfully used in the one-pot, solvent-free synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles via sonication. rsc.orgrsc.org The key benefits of this system include high yields, mild reaction conditions, and simple work-up procedures. rsc.org Crucially, the magnetic nature of the nanoparticles allows for easy recovery of the catalyst using an external magnet, and it can be reused for at least five cycles without significant loss of activity. rsc.orgrsc.org

Other nano-catalysts, such as silica-reinforced propylpiperazine N-sulphamic acid, silica-supported NaHSO₄, and HClO₄–SiO₂, have also been reported for the synthesis of highly substituted imidazoles. nih.gov Furthermore, novel ecofriendly heterogeneous nano-catalysts, like a Schiff base coordinated Cu(II) complex attached to Fe₃O₄@SiO₂ nanoparticles, have demonstrated high efficiency in the synthesis of other nitrogen-containing heterocycles, such as tetrazoles, in aqueous media. nih.gov These examples underscore the potential of applying similar nano-catalytic strategies to the synthesis of this compound analogs, offering green and efficient synthetic routes.

Derivatization and Functionalization of the this compound Nucleus

The this compound core serves as a versatile scaffold for the development of new chemical entities. Its structure allows for functionalization at multiple positions, leading to a diverse range of derivatives with tailored properties.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives often involves modifying the imidazole ring or attaching various substituents. A series of imidazole derivatives has been synthesized starting from 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-acetic acid hydrazide, leading to compounds with thiosemicarbazide (B42300) moieties. derpharmachemica.com

Another approach involves the synthesis of 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one. nih.gov This compound is prepared from 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one and serves as a precursor for further S- and N-substituted imidazoles. nih.gov The synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine from 2-chloro-1-(4-chlorophenyl)ethan-1-one and a diarylguanidine in a deep eutectic solvent also represents the creation of a novel, highly substituted derivative. mdpi.com

The "click chemistry" approach has been used to synthesize imidazole-1,2,3-triazole hybrids, demonstrating a modern and efficient method for creating complex derivatives from a functionalized imidazole precursor. nih.gov Additionally, complex molecules containing a 1-(4-chlorophenyl) group linked to other heterocyclic systems, such as oxadiazole and benzimidazole, have been synthesized, showcasing the modularity of this chemical motif. acs.orgacs.org

Table 2: Selected Novel Derivatives of this compound

| Starting Material | Synthetic Approach | Resulting Derivative Class | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole- 1-yl)-acetic acid hydrazide | Reaction with substituted phenyl isothiocyanate | N¹-ethanoyl-N⁴-phenyl thiosemicarbazides | derpharmachemica.com |

| 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one | Reaction with thiocyanate | Imidazole-2-thiones | nih.gov |

| 2-chloro-1-(4-chlorophenyl)ethan-1-one | Reaction with N,N'-diarylguanidine in DES | 2-Amino Imidazoles | mdpi.com |

| Thiopropargylated-imidazole | Copper(I)-catalyzed click reaction with organoazides | Imidazole-1,2,3-triazole hybrids | nih.gov |

| 5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2-thiol | Reaction with 4-substituted phenacyl bromide | 1-(4-Chlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl) thio) ethan-1-one | acs.org |

Role of this compound as a Synthetic Intermediate

The this compound core and its close analogs are valuable synthetic intermediates for constructing more complex molecules. The reactivity of the imidazole ring, particularly the N-H proton, allows for straightforward alkylation and acylation reactions.

For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole can be readily converted into an ester derivative, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide. derpharmachemica.com This hydrazide serves as a key intermediate, reacting with various isothiocyanates to yield a library of thiosemicarbazide derivatives. derpharmachemica.com Similarly, 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one acts as a precursor for the synthesis of 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, which can be further modified at the sulfur and nitrogen positions. nih.gov

The synthesis of complex morpholine-benzimidazole-oxadiazole derivatives also relies on a building block strategy where a 1-(4-chlorophenyl) moiety is introduced via a phenacyl bromide reagent reacting with a thiol intermediate. acs.orgacs.org This illustrates how a substructure containing the chlorophenyl group can be a key component in a multi-step synthesis. A related compound, 4-(1H-imidazol-1-yl)benzaldehyde, is noted as a common reagent for synthesizing targets with antifungal and antibacterial properties, further emphasizing the role of such phenyl-imidazole structures as versatile intermediates in medicinal chemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 4 Chlorophenyl 1h Imidazole

Vibrational Spectroscopy Analysis of 4-(4-Chlorophenyl)-1H-imidazole

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of a compound. These methods probe the vibrational energy levels of a molecule, which are unique and serve as a "fingerprint" for identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations within the molecule.

For a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the FT-IR spectrum (KBr pellet) exhibits several key absorption bands. rsc.org A broad band observed at 3439 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole (B134444) ring. rsc.org The bands at 3060 cm⁻¹ are attributed to aromatic C-H stretching vibrations. rsc.org Significant peaks are also observed at 1599 cm⁻¹ (C=N stretching), 1498 cm⁻¹ and 1485 cm⁻¹ (C=C aromatic stretching), and a notable band at 829 cm⁻¹ which can be assigned to the C-Cl stretching vibration. rsc.org The region between 1451 cm⁻¹ and 601 cm⁻¹ contains a series of bands corresponding to various in-plane and out-of-plane bending vibrations of the aromatic and imidazole rings. rsc.org

A study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole also provides insights into the vibrational modes, where spectral characterizations were recorded in the 4000-400 cm⁻¹ range. malayajournal.org

Table 1: FT-IR Spectral Data for a Related Imidazole Derivative

| Wavenumber (cm⁻¹) | Assignment |

| 3439 | N-H Stretching |

| 3060 | Aromatic C-H Stretching |

| 1599 | C=N Stretching |

| 1498, 1485 | C=C Aromatic Stretching |

| 829 | C-Cl Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the analysis of a similar compound, 4-(4-Fluoro-phenyl)-1H-imidazole, FT-Raman spectroscopy provided valuable data. researchgate.net The C-C and C=C stretching vibrations were observed at 1612 cm⁻¹ and 1592 cm⁻¹, while the imidazole ring C-C stretching vibrations were noted at 1513 cm⁻¹ and 1293 cm⁻¹. researchgate.net The C-N stretching vibrations for this fluorinated analog were observed at 1464 cm⁻¹, 1403 cm⁻¹, 1312 cm⁻¹, 1277 cm⁻¹, and 1111 cm⁻¹ in the FT-Raman spectrum. researchgate.net For 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the FT-Raman spectrum was recorded in the 3500-50 cm⁻¹ region, indicating a comprehensive vibrational analysis. malayajournal.orgacadpubl.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for elucidating the detailed atomic connectivity and electronic environment of nuclei within a molecule. By analyzing the chemical shifts of ¹H and ¹³C nuclei, a comprehensive picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts are influenced by the electron density around the proton.

For 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the ¹H NMR spectrum (400 MHz, DMSO-d6) shows a multiplet in the range of δ 7.22-7.57 ppm, which corresponds to the twelve aromatic protons of the phenyl rings. rsc.org A doublet at δ 8.11 ppm (J = 8.4 Hz) is assigned to the two protons on the 4-chlorophenyl ring that are ortho to the imidazole group. rsc.org A broad singlet at δ 12.81 ppm is characteristic of the N-H proton of the imidazole ring. rsc.org

In a study of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the ¹H NMR spectrum (400.12 MHz, CDCl₃) displayed a characteristic singlet for the imidazole proton at 7.03 ppm. mdpi.com

Table 2: ¹H NMR Spectral Data for a Related Imidazole Derivative

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 12.81 | br s | - | N-H (imidazole) |

| 8.11 | d | 8.4 | 2H (ortho-protons on chlorophenyl ring) |

| 7.22-7.57 | m | - | 12H (aromatic protons) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

The ¹³C NMR spectrum (100 MHz, DMSO-d6) of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole shows a series of signals corresponding to the aromatic and imidazole carbons. rsc.org The signals at δ 127.12, 127.41, 127.59, 128.42, 128.71, 128.89, 129.27, 129.31, and 129.47 ppm are assigned to the carbons of the phenyl and chlorophenyl rings. rsc.org The carbons of the imidazole ring are observed at δ 137.78 and a quaternary carbon signal appears at δ 144.98 ppm. rsc.org The carbons attached to the chlorine and the imidazole ring are found at δ 131.33 and 133.31 ppm, respectively. rsc.org

For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the ¹³C NMR spectrum (100.62 MHz, CDCl₃) revealed the imidazole carbon signals at 144.7 ppm (C-2), 111.9 ppm (C-4), and 137.3 ppm (C-5). mdpi.com

Table 3: ¹³C NMR Spectral Data for a Related Imidazole Derivative

| Chemical Shift (δ ppm) | Assignment |

| 144.98 | C (quaternary imidazole) |

| 137.78 | C (imidazole) |

| 135.42 | C (quaternary phenyl) |

| 133.31 | C-Cl |

| 127.12 - 129.47 | Aromatic CH |

X-ray Diffraction Studies of this compound Crystal Structures

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, reveals that the molecule crystallizes with two independent molecules in the asymmetric unit. iucr.org The dihedral angles between the imidazole ring and the substituted phenyl rings vary, indicating different rotational conformations in the solid state. iucr.org The crystal structure is stabilized by C-H···π interactions and weak π-π stacking interactions, with centroid-centroid distances of 3.6937(10) Å and 4.0232(10) Å between the chlorophenyl rings, forming a three-dimensional supramolecular network. iucr.org

In another study on 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, the imidazole and phenyl rings were found to be inclined to each other. researchgate.net The crystal structure is primarily constructed through N-H···N and N-H···O hydrogen bonds, which connect the molecules into centrosymmetric dimers and further into layers. researchgate.net

These studies highlight the importance of intermolecular forces, such as hydrogen bonding and π-stacking, in dictating the packing of these molecules in the crystalline state.

Computational Chemistry and Theoretical Modeling of 4 4 Chlorophenyl 1h Imidazole

Density Functional Theory (DFT) Calculations for 4-(4-Chlorophenyl)-1H-imidazole

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT methods have been employed to investigate its optimized geometry, electronic structure, and reactivity.

Optimized Geometry and Tautomeric Stability Analysis

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to find the most stable arrangement of its atoms. nih.gov This process involves minimizing the energy of the molecule with respect to its geometric parameters.

Tautomerism is a key consideration for imidazole-containing compounds. researchgate.net In the case of this compound, two principal tautomeric forms can exist due to the different possible positions of the hydrogen atom on the imidazole (B134444) ring. Theoretical calculations are crucial for determining the relative stability of these tautomers. By comparing the calculated energies of the optimized geometries for each tautomer, the more stable form can be identified. Studies on similar imidazole derivatives suggest that the tautomer with the hydrogen atom on a specific nitrogen can be more stable, and this preference can be influenced by substituent effects. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. sci-hub.se

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and stability. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comnih.gov For this compound, the distribution of the HOMO and LUMO is expected to be spread across the molecule, with significant contributions from both the chlorophenyl and imidazole rings. The HOMO is likely concentrated on the more electron-rich regions, while the LUMO will be located on the electron-deficient areas. sci-hub.se

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap (ΔE) | Data not available in search results |

Global Reactivity Descriptors and Quantum-Chemical Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These parameters provide a more detailed picture of the molecule's reactivity than the HOMO-LUMO gap alone.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors help in understanding the molecule's tendency to interact with other chemical species. For instance, a high electrophilicity index indicates a strong electrophilic character.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netorientjchem.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms of the imidazole ring. uni-muenchen.deorientjchem.org Conversely, regions of positive electrostatic potential (often colored blue) are electron-poor and are the likely sites for nucleophilic attack. These positive regions are often found around hydrogen atoms. orientjchem.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and a more positive potential on the hydrogen attached to the nitrogen.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of a molecule over time. pensoft.net For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target. nih.gov

These simulations can identify the preferred conformations of the molecule and the energy barriers between them. The interaction of 4-(4-chlorophenyl)imidazole with proteins, such as cytochrome P450, has been studied, revealing that ligand binding can induce conformational changes in the protein. nih.govnih.gov The flexibility of the molecule, particularly the rotation around the bond connecting the phenyl and imidazole rings, is a key aspect that can be explored through MD simulations.

Natural Bond Orbital (NBO) Analysis of Electronic Interactions in this compound

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. materialsciencejournal.org It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. NBO analysis can quantify the delocalization of electron density, which is a measure of hyperconjugative interactions and intramolecular charge transfer. materialsciencejournal.org

For this compound, NBO analysis can reveal the nature of the bonds within the molecule, the hybridization of the atoms, and the extent of electron delocalization between the imidazole and chlorophenyl rings. The analysis can identify key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. materialsciencejournal.org For example, it can show the transfer of electron density from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the aromatic rings.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Studies of this compound

Computational analysis of molecular structures provides profound insights into the intermolecular interactions that govern their packing in the crystalline state. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal. gazi.edu.trderpharmachemica.com This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, generating a unique molecular surface. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify and analyze the nature and extent of intermolecular contacts.

For compounds containing the this compound moiety, Hirshfeld surface analysis reveals the significant role of various weak interactions in stabilizing the crystal lattice. The analysis involves generating the Hirshfeld surface and corresponding two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. gazi.edu.trnih.gov

Key non-covalent interactions identified for related structures include:

H···H Contacts: These are typically the most abundant interactions, often comprising a significant portion of the molecular surface, as seen in related imidazole derivatives where they can account for over 48% of the total surface. gazi.edu.trnih.gov These represent van der Waals forces.

Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces specific halogen bonding and dipole-dipole interactions. Red spots on the dnorm surface often indicate close contacts, including C-H···Cl interactions. gazi.edu.tr In a related crystal structure, these contacts contributed significantly, accounting for approximately 8.8% of the Hirshfeld surface. nih.gov

N-H···N and C-H···N Hydrogen Bonds: The imidazole ring, with its proton-donating (N-H) and proton-accepting (pyridine-like nitrogen) sites, actively participates in hydrogen bonding. nih.gov These interactions are critical for forming molecular chains and networks in the crystal. In one analysis, H···N/N···H contacts made up 5.1% of the surface interactions. gazi.edu.trnih.gov

π–π Stacking: The aromatic nature of both the phenyl and imidazole rings allows for π–π stacking interactions. The shape-index plot, a feature of Hirshfeld analysis, can confirm the presence of these interactions, which are identified by characteristic adjacent red and blue triangles. gazi.edu.tr

The quantitative contributions of these interactions can be summarized in a fingerprint plot, which provides a percentage breakdown of each contact type on the Hirshfeld surface.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chloro-phenyl Compound.

| Interaction Type | Contribution (%) |

| H···H | 48.7% |

| H···C/C···H | 22.2% |

| Cl···H/H···Cl | 8.8% |

| H···O/O···H* | 8.2% |

| H···N/N···H | 5.1% |

| Note: The H···O/O···H interactions are specific to the reference compound, which contained oxygen, but the other interactions are directly relevant to this compound. gazi.edu.trnih.gov |

Non-covalent interaction (NCI) plots further complement Hirshfeld analysis by visualizing weak interactions in real space, based on the electron density and its derivatives. These plots distinguish between stabilizing hydrogen bonds, weaker van der Waals forces, and destabilizing steric clashes, providing a more detailed picture of the forces at play. For imidazole-containing systems, these studies highlight the unique ability of the ring to engage in multiple, cooperative non-covalent interactions that are fundamental to its role in larger molecular assemblies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic potential of new analogues and guiding the synthesis of more potent and selective molecules. researchgate.netnih.gov

A QSAR study typically involves three main stages:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (like LogP), electronic properties, and topological features (like the Balaban index). researchgate.net

Model Development and Validation: Statistical methods are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov Common methods include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). brieflands.com

For imidazole derivatives, QSAR models have shown that biological activity can be significantly correlated with physicochemical parameters such as surface tension, density, and partition coefficient (LogP). researchgate.net For example, in a study of naphthoquinone imidazole derivatives, which include structures based on a 2-(4-chlorophenyl)-1H-imidazole core, a QSAR model was developed to predict inhibitory activity against the pathogenic factor IDO1. brieflands.com

The resulting QSAR equation takes the general form: Activity = f (Descriptor 1, Descriptor 2, ... Descriptor n) + error wikipedia.org

The predictive power and robustness of the developed model are rigorously assessed through internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.gov A statistically significant and validated QSAR model can then be used to predict the activity of newly designed, unsynthesized derivatives of this compound. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. nih.gov The descriptors included in the final model also provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. researchgate.net

Table 2: Components of a Typical QSAR Study.

| Stage | Description | Examples |

| Dataset | A collection of molecules with known biological activities. | A series of this compound derivatives with measured IC₅₀ values against a specific enzyme. |

| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule. | LogP (lipophilicity), Molecular Weight, Dipole Moment, Topological Indices (e.g., Balaban J), Quantum Chemical Descriptors. |

| Statistical Model | A mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Network (ANN). brieflands.com |

| Validation | Statistical assessment of the model's accuracy and predictive power. | Cross-validation (Q²), R² value, external test set prediction, Y-randomization. nih.gov |

Biological Activities and Pharmacological Potential of 4 4 Chlorophenyl 1h Imidazole

Antimicrobial Efficacy of 4-(4-Chlorophenyl)-1H-imidazole

The imidazole (B134444) core is a well-established feature in many antimicrobial agents. Investigations into derivatives of this compound have revealed promising activities against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Activity and Spectrum

Derivatives of this compound have been a focal point in the quest for new antibacterial agents. A series of derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole were synthesized and evaluated for their antibacterial effects. derpharmachemica.com Notably, some of these compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com For instance, the derivative featuring a 4-chlorophenyl group demonstrated significant activity against Staphylococcus aureus. derpharmachemica.com Another derivative with a 4-fluorophenyl group showed considerable efficacy against Escherichia coli. derpharmachemica.com

In a separate study, a series of 4,5-diphenyl-1H-imidazole-2-thiol derivatives were synthesized and screened for their in vitro antibacterial activity against Pseudomonas aeruginosa and Escherichia coli (Gram-negative), as well as Staphylococcus aureus and Enterococcus faecalis (Gram-positive). While most of the synthesized compounds in this particular series did not show significant antibacterial activity, this research highlights the ongoing exploration of this chemical space for potential antibacterial agents.

Furthermore, a review of molecular hybrids bearing the imidazole moiety underscores the potential of these compounds. One such hybrid, a {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivative with a p-ClC6H4 substituent, displayed potent activity against E. coli and P. aeruginosa. nih.gov

Antifungal Properties and Mechanism of Action

The imidazole structure is famously associated with antifungal medications. Research into derivatives of this compound continues this legacy. One notable study described the preparation and potent antifungal properties of 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate. This compound proved to be particularly effective in in vivo models of Candida albicans infections in mice. nih.gov

Another area of investigation involves novel benzo drugbank.comsemanticscholar.orgimidazo[1,2-d] derpharmachemica.comdrugbank.comresearchgate.nettriazine derivatives. In these studies, it was observed that the presence of electron-withdrawing groups, such as a chlorine atom, on the phenyl ring contributed to enhanced antifungal activities against various fungal strains, including B. cinerea, R. solani, and C. capsici. mdpi.com The mechanism of action for many imidazole-based antifungals, such as ketoconazole, involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased fungal cell permeability and ultimately cell death. While the specific mechanisms for all new derivatives are not always fully elucidated, this remains a primary mode of action for this class of compounds. nih.gov

Antiviral Activity, Including SARS-CoV-2 Inhibition

The antiviral potential of imidazole derivatives is an area of growing interest, especially in the context of emerging viral threats. Computational studies have been instrumental in identifying potential candidates. A docking study of eighteen imidazole derivatives based on 7-chloro-4-aminoquinoline against the main protease of SARS-CoV-2 indicated that certain derivatives had a higher binding energy than the reference drugs chloroquine (B1663885) and hydroxychloroquine, suggesting they could be potential antiviral treatments for COVID-19. nih.gov

More specifically, a study focused on the design and synthesis of Diphenyl-1H-imidazole analogs as inhibitors of the SARS-CoV-2 3CLpro enzyme. Among the synthesized compounds, 4-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole showed promising activity against both the ancestral Wuhan and the Delta variants of the virus in infected cells. researchgate.net This suggests that the this compound scaffold can serve as a valuable starting point for the development of novel antiviral drugs targeting SARS-CoV-2. researchgate.net The antiviral mechanism of these compounds is believed to be through the inhibition of viral proteases and other key proteins essential for the viral life cycle. mdpi.com

Anticancer Potential of this compound Derivatives

The fight against cancer has also benefited from the versatility of the imidazole scaffold. Numerous derivatives of this compound have been synthesized and evaluated for their ability to combat various cancer cell lines, often through targeted molecular mechanisms. nih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cells. In one study, a series of morpholine-benzimidazole-oxadiazole derivatives were synthesized, with one key intermediate being 1-(4-Chlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl) Thio) Ethan-1-One . acs.org The anticancer potential of these derivatives was assessed against the human colon cancer cell line (HT-29). acs.orgacs.org Several of the synthesized compounds exhibited notable cytotoxicity against these cancer cells. acs.org

Another study focused on new imidazole-based N-phenylbenzamide derivatives. The cytotoxic potential of these compounds was investigated against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with most derivatives displaying good to moderate activity.

The table below summarizes the anticancer activity of selected imidazole derivatives from a study on morpholine-benzimidazole-oxadiazoles against the HT-29 human colon cancer cell line.

| Compound | Description | IC50 (µM) against HT-29 Cells |

| 5c | A morpholine-benzimidazole-oxadiazole derivative. | 17.750 ± 1.768 |

| 5h | A derivative with a 3,4-dichlorophenyl group. | 3.103 ± 0.979 |

| 5j | A morpholine-benzimidazole-oxadiazole derivative. | 9.657 ± 0.149 |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Molecular Mechanisms in Oncological Pathways

The anticancer activity of this compound derivatives is often attributed to their interaction with specific molecular targets within cancer cells. A significant mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.orgacs.org VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread. acs.org By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, thereby inhibiting its growth. The study on morpholine-benzimidazole-oxadiazole derivatives found that several compounds were potent inhibitors of VEGFR-2. acs.orgacs.org

The table below shows the VEGFR-2 inhibitory activity of selected compounds from the same study.

| Compound | IC50 (µM) for VEGFR-2 Inhibition |

| Sorafenib (Reference Drug) | 0.037 ± 0.001 |

| 5c | 0.915 ± 0.027 |

| 5h | 0.049 ± 0.002 |

| 5j | 0.098 ± 0.011 |

Other imidazole derivatives have been found to exert their anticancer effects through different pathways. For example, some imidazole compounds have been shown to interfere with microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov Additionally, inhibition of other kinases and enzymes involved in cancer cell signaling and survival are also reported mechanisms for various imidazole-based anticancer agents. nih.govnih.gov

Enzyme Inhibition Studies of this compound

The capacity of this compound and its related structures to inhibit specific enzymes is a key area of research, underpinning much of its therapeutic potential. The following sections detail the findings related to its interaction with several key enzymatic targets.

Interaction with Cytochrome P450 Enzymes

The imidazole structure is a well-known inhibitor of cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast number of drugs and endogenous compounds. This inhibition typically occurs through the coordination of one of the imidazole's nitrogen atoms to the heme iron at the enzyme's active site.

While direct studies on this compound are limited, research on its isomer, 1-(4-chlorophenyl)imidazole (B1196904) (1-CPI), provides significant insight. A study on the binding of 1-CPI to P450 2B4 revealed that its interaction causes a notable shift in the protein's backbone, reshaping the active site. This illustrates the significant impact that chlorophenyl-substituted imidazoles can have on the structure and function of CYP450 enzymes. Given that the imidazole moiety is a common feature in many CYP inhibitors, it is highly probable that this compound also possesses inhibitory activity against various CYP isoforms, a characteristic that warrants further specific investigation.

Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA

Receptor Interaction and Ligand Binding Studies

The pharmacological potential of a compound is intrinsically linked to its ability to interact with specific biological targets. In the case of this compound (4-CPI), research has elucidated its interaction with cytochrome P450 enzymes, particularly cytochrome P450 2B4 (CYP2B4). These studies have provided detailed insights into the structural and thermodynamic basis of this interaction, revealing a high binding affinity.

Binding to Cytochrome P450 2B4

Studies have demonstrated that this compound is a potent ligand for cytochrome P450 2B4. The binding affinity of 4-CPI to a variant of CYP2B4, specifically 2B4dH(H226Y), has been quantified with a spectral binding constant (Ks) of 0.043 µM. nih.gov This indicates a strong interaction between the compound and the enzyme.

The binding of 4-CPI to CYP2B4 is characterized by specific thermodynamic parameters. Isothermal titration calorimetry (ITC) experiments have dissected the free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (-TΔS) components. The binding is driven by a favorable enthalpy change of -6.48 kcal/mol and is also entropically favorable, with a -TΔS value of -1.75 kcal/mol. nih.gov

Structural studies have provided a rationale for the observed high-affinity binding. When 4-CPI binds to the active site of CYP2B4, it induces a specific conformation of the enzyme. The crystal structure of the CYP2B4/4-CPI complex reveals that the active site volume is approximately 200 ų. nih.govnih.gov This conformation is distinct from that observed when its isomer, 1-(4-chlorophenyl)imidazole (1-CPI), binds to the same enzyme. nih.govnih.gov

A key feature of the interaction is the hydrogen bonding between the imidazole ring of 4-CPI and the side chain of the amino acid residue Glu-301 within the enzyme's active site. nih.gov This interaction is a significant contributor to the stability of the complex. The structural arrangement of the active site upon 4-CPI binding is also influenced by the positioning of other residues, such as Phe-297. nih.gov

The specificity of the interaction was further investigated through site-directed mutagenesis. A Phe-206 to Alanine (F206A) substitution in the enzyme was shown to have no significant effect on the thermodynamic signature of 4-CPI binding. nih.govnih.gov This suggests that Phe-206 is not a critical contact residue for the binding of 4-CPI, in contrast to its importance for the binding of the 1-CPI isomer. nih.govnih.gov

The table below summarizes the key binding and thermodynamic parameters for the interaction of this compound with cytochrome P450 2B4dH(H226Y).

| Parameter | Value | Reference |

| Binding Affinity (Ks) | 0.043 µM | nih.gov |

| Enthalpy of Binding (ΔH) | -6.48 kcal/mol | nih.gov |

| Entropy of Binding (-TΔS) | -1.75 kcal/mol | nih.gov |

| Active Site Volume | 200 ų | nih.govnih.gov |

These detailed receptor interaction and ligand binding studies underscore the potent and specific nature of the interaction between this compound and cytochrome P450 2B4, providing a solid foundation for understanding its pharmacological potential.

Structure Activity Relationship Sar and Mechanism of Action Studies for 4 4 Chlorophenyl 1h Imidazole

Influence of the 4-Chlorophenyl Substituent on Biological Activity

The 4-chlorophenyl group plays a pivotal role in defining the pharmacological profile of 4-(4-chlorophenyl)-1H-imidazole. Its electronic properties and lipophilicity are key determinants of the molecule's interaction with biological systems.

Impact on Lipophilicity and Electronic Properties

The lipophilicity of a compound, often quantified by its partition coefficient (log P), is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the chlorine atom on the phenyl ring significantly increases the lipophilicity of the molecule. A computed logP value for this compound is 2.4, indicating a moderate level of lipophilicity. nih.gov This property is crucial for its ability to cross biological membranes and interact with hydrophobic pockets within target proteins.

| Compound | Lipophilicity (logP) | Electronic Effect of Substituent |

| This compound | 2.4 (Computed) nih.gov | Electron-withdrawing |

| 4-Phenyl-1H-imidazole | Lower than chloro-substituted analog | Neutral |

| 4-(4-Methoxyphenyl)-1H-imidazole | Potentially lower due to polar group | Electron-donating |

This table presents a conceptual comparison based on general chemical principles, as a comprehensive experimental dataset for a series of directly comparable analogs was not available in the reviewed literature.

Role in Binding Affinity to Molecular Targets

The 4-chlorophenyl substituent is frequently involved in critical binding interactions with molecular targets. In the context of cytochrome P450 enzymes, for instance, this group can fit into specific hydrophobic pockets within the active site. The interaction of this compound (also referred to as 4-CPI) with cytochrome P450 2B4 (CYP2B4) has been well-studied. The 4-chlorophenyl group occupies a hydrophobic region of the active site, contributing significantly to the binding affinity. nih.gov

Studies on related imidazole (B134444) derivatives targeting other enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR-2), have also highlighted the importance of the chlorophenyl moiety. The presence of chlorine atoms on the phenyl ring can enhance binding affinity within the ATP-binding pocket of the kinase, leading to potent inhibition. acs.org

Effect of Imidazole Ring Substitutions on Pharmacological Profiles

Modifications to the imidazole ring of this compound can dramatically alter its pharmacological profile. The nitrogen atoms of the imidazole ring are key to its chemical properties, acting as both hydrogen bond donors and acceptors, and can coordinate with metal ions in metalloenzymes.

Substitution at the N-1 position of the imidazole ring can modulate the compound's properties. For example, the binding affinity of imidazole derivatives to cytochrome P450 enzymes can be significantly different when the phenyl group is attached to N-1 instead of C-4. Studies comparing 1-(4-chlorophenyl)imidazole (B1196904) and 4-(4-chlorophenyl)imidazole have shown differences in their thermodynamic binding profiles to CYP2B4, indicating that the point of attachment of the chlorophenyl group to the imidazole ring is a critical determinant of the interaction. nih.gov

Furthermore, the introduction of various substituents on the imidazole ring can lead to a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects. For instance, a series of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, with some compounds showing significant potency. derpharmachemica.com Another study on 4-acetylphenylamine-based imidazole derivatives demonstrated that substitutions on the imidazole ring influenced their cytotoxicity against various cancer cell lines. nih.gov

Molecular Docking Investigations of this compound with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding the mechanism of action of drug candidates and for guiding further drug design.

Ligand-Protein Interaction Analysis and Binding Energy Calculations

Molecular docking studies of this compound with cytochrome P450 2B4 have provided detailed insights into their binding. The imidazole nitrogen coordinates with the heme iron of the enzyme, a characteristic interaction for many imidazole-based P450 inhibitors. nih.gov The binding is further stabilized by hydrophobic interactions between the 4-chlorophenyl ring and nonpolar residues in the active site.

Thermodynamic analysis of the binding of this compound to CYP2B4 has revealed a favorable enthalpy of -6.48 kcal/mol and a favorable entropy with a -TΔS value of -1.75 kcal/mol. nih.gov The tight packing of the molecule within the active site is thought to favor desolvation, contributing to the positive entropy of binding. nih.gov

| Target Protein | Ligand | Binding Energy (kcal/mol) | Thermodynamic Parameters |

| Cytochrome P450 2B4 | This compound | -8.23 (ΔG) | ΔH = -6.48 kcal/mol, -TΔS = -1.75 kcal/mol nih.gov |

| Cytochrome P450 2B4 | 1-(4-Chlorophenyl)imidazole | Not explicitly stated | ΔH = -8.15 kcal/mol, -TΔS = 0.1 kcal/mol nih.gov |

This table presents available thermodynamic data for the interaction of this compound and a related isomer with CYP2B4.

Identification of Key Binding Sites and Residues

The crystal structure of this compound in complex with CYP2B4 has allowed for the precise identification of key amino acid residues involved in the binding. The imidazole moiety directly interacts with the heme iron. The 4-chlorophenyl group is nestled in a hydrophobic pocket formed by several residues.

Upon binding of this compound, the active site of CYP2B4 undergoes a significant conformational change, adopting a more "closed" conformation. nih.gov This induced-fit mechanism highlights the flexibility of the enzyme's active site. In the complex with 1-(4-chlorophenyl)imidazole, a shift in the protein backbone repositions key residues such as Phe-206, Phe-297, and Glu-301, leading to a reshaping of the active site. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction |

| Cytochrome P450 2B4 | Heme iron | Coordination with imidazole nitrogen nih.gov |

| Phe-206, Phe-297, Glu-301 | Hydrophobic interactions and active site reshaping nih.gov |

This table summarizes the key interactions observed in the binding of this compound and its isomer with CYP2B4.

Correlation between Docking Scores and Experimental Biological Activity

Molecular docking studies have become an essential tool in drug discovery to predict the binding affinity and orientation of a ligand to its target protein. In the context of this compound and its derivatives, docking scores have been utilized to correlate with experimentally observed biological activities, providing insights into the structural requirements for potency.

For instance, in a study of 1,2,4-triazole-cored acetamides, docking was performed against several cancer-related protein targets, including c-kit tyrosine kinase and STAT3. The results indicated that the synthesized compounds exhibited good binding affinities to these kinase proteins. nih.gov Specifically, the interactions within the binding pocket of the receptor protein, including hydrogen bonding and hydrophobic contacts, were evaluated to understand the basis of their potential anti-cancer activity. nih.gov

Similarly, in the development of novel morpholine-benzimidazole-oxadiazole derivatives as potential anticancer agents, in silico studies, including molecular docking and molecular dynamics simulations, were conducted. acs.orgacs.org These studies aimed to elucidate the potential interactions of the compounds with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. acs.orgacs.org The docking results, which predicted effective interaction with the VEGFR-2 active site, were in agreement with the experimental data that showed potent VEGFR-2 inhibition for some of the synthesized derivatives. acs.orgacs.org

Another study focused on imidazo[2,1-b] derpharmachemica.comnih.govnih.govthiadiazole derivatives and their cytotoxic activity against leukemia cell lines. nih.gov Docking studies were performed on the transforming growth factor beta (TGF-β) type I receptor kinase domain. The most potent compound in vitro also demonstrated the best docking score, indicating a strong correlation between the predicted binding affinity and the observed biological effect. The docking analysis revealed strong hydrogen bonding and hydrophobic interactions within the active site of the receptor. nih.gov

These examples underscore the utility of molecular docking in rationalizing the structure-activity relationships of imidazole-based compounds. The correlation between docking scores and experimental biological activity, while not always perfect, provides a valuable framework for the design and optimization of new derivatives with enhanced potency.

Table 1: Correlation of Docking Scores and Biological Activity for Imidazole Derivatives

| Compound/Derivative Class | Target Protein | Docking Score/Binding Affinity | Experimental Biological Activity | Reference |

| 1,2,4-Triazole-cored acetamides | c-kit tyrosine kinase, STAT3 | Good binding affinity | Anti-cancer potential | nih.gov |

| Morpholine-benzimidazole-oxadiazole derivatives | VEGFR-2 | Effective interaction with active site | Potent VEGFR-2 inhibition | acs.orgacs.org |

| Imidazo[2,1-b] derpharmachemica.comnih.govnih.govthiadiazole derivatives | TGF-β type I receptor kinase | Best docking score for the most potent compound | Cytotoxic against leukemia cell lines | nih.gov |

Elucidation of Biological Mechanisms at the Molecular Level

Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with key biomolecules, including nucleic acids and enzymes, to unravel their mode of action.

The interaction of small molecules with DNA can lead to various cellular responses, including the inhibition of replication and transcription, and ultimately, cell death. Imidazole-based compounds have been investigated for their ability to bind to and modulate the structure of DNA.

Studies on imidazole terpyridine derived Cu(II) and Zn(II) metal complexes have shown that these compounds can interact with Calf thymus DNA (ctDNA). rsc.org The nature of this interaction depends on the metal center; the copper complex was found to bind coordinately to DNA bases, while the zinc complex exhibited an intercalative mode of binding. rsc.org Furthermore, these complexes were shown to cleave DNA, with the copper complex acting via an oxidative pathway and the zinc complex through a hydrolytic mechanism. rsc.org Such DNA binding and cleavage activities are significant contributors to their observed cytotoxic effects on cancer cell lines. rsc.org

While direct studies on the interaction of this compound with DNA are not extensively detailed in the provided results, the broader class of imidazole derivatives demonstrates a clear potential to target nucleic acids. The ability to interact with and damage DNA is a well-established mechanism for many anticancer drugs. nih.gov

A primary mechanism through which this compound and its derivatives exert their biological effects is by modulating the activity of various enzymes. The imidazole scaffold is a versatile pharmacophore that can be tailored to inhibit specific enzymes involved in disease pathogenesis. nih.gov

One of the most well-documented targets for imidazole-containing compounds is cytochrome P450 (CYP) enzymes. For example, 4-(4-chlorophenyl)imidazole (4-CPI) is known to bind to cytochrome P450 2B4. nih.gov The binding of 4-CPI to the enzyme's active site can lead to significant conformational changes, demonstrating an "induced fit" mechanism. nih.gov This interaction can inhibit the metabolic activity of the enzyme.

In the context of cancer, imidazole derivatives have been designed to target various kinases that are crucial for tumor growth and survival. As previously mentioned, derivatives of this compound have been shown to inhibit VEGFR-2, a key enzyme in the angiogenesis pathway. acs.orgacs.org By blocking the activity of VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth. acs.orgacs.org

Furthermore, imidazole derivatives have been investigated as inhibitors of other enzymes, such as those in the histidine and purine (B94841) biosynthetic pathways. nih.gov For example, imidazole glycerol (B35011) phosphate (B84403) synthase, a key enzyme in these pathways, is a potential target for antimicrobial agents. nih.gov

The ability of this compound and its analogs to interact with and modulate the activity of a diverse range of enzymes highlights the therapeutic potential of this class of compounds. The specific enzyme inhibitory profile can be fine-tuned through structural modifications, allowing for the development of targeted therapies for various diseases.

Future Research Directions and Therapeutic Advancement of 4 4 Chlorophenyl 1h Imidazole

Optimization Strategies for Enhanced Potency and Selectivity

The development of derivatives of 4-(4-chlorophenyl)-1H-imidazole with improved potency and selectivity is a primary objective for researchers. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the core molecule. nih.gov These studies explore how different substituents on the imidazole (B134444) and phenyl rings influence the compound's interaction with biological targets.

One key strategy involves blocking sites of metabolic vulnerability to improve bioavailability. For instance, in a related series of 2-aryl-4-benzoyl-imidazole (ABI) analogs, replacing a metabolically susceptible methyl group with a chlorine atom (creating ABI-286) led to a 1.5-fold increase in in vitro metabolic stability and a 1.8-fold decrease in in vivo clearance in rats. nih.gov This modification, which blocked benzylic hydroxylation, resulted in a 5.5-fold greater drug exposure after oral administration without compromising the compound's potency as an antitubulin agent. nih.gov

Further optimization focuses on substitutions at various positions of the imidazole ring. Research on related imidazole-based compounds has shown that the nature of the substituent and the stereochemistry at the bridge connecting the imidazole and phenyl rings are critical for maintaining high potency and selectivity for specific receptors, such as α2-adrenoceptors. nih.gov For example, while the desmethyl analog of a naphthalene-based imidazole retained high selectivity, introducing larger groups like hydroxy, methoxy, or carbonyl groups did not yield compounds as potent as the parent drug. nih.gov

Future research will likely continue to explore a wide range of substitutions to fine-tune the pharmacological profile of this compound derivatives.

Table 1: Examples of Optimization Strategies for Imidazole Derivatives

| Parent Compound Series | Modification | Outcome | Reference |

|---|---|---|---|

| 2-aryl-4-benzoyl-imidazole (ABI) | Replacement of a methyl group with a chlorine atom (ABI-286) | 1.5x higher metabolic stability; 5.5x increase in oral exposure | nih.gov |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | Replacement of methyl group with H, OH, OCH3, or C=O | Desmethyl analog retained selectivity; other groups reduced potency | nih.gov |

Exploration of Novel Therapeutic Applications beyond Current Findings

While initially investigated for specific activities, the this compound scaffold and its derivatives are being explored for a widening range of therapeutic applications, primarily in oncology and neurodegenerative diseases.

Anticancer Applications: The imidazole ring is a component of numerous anticancer agents. nih.gov Derivatives of this compound have shown promise by targeting various mechanisms involved in cancer progression.

Antitubulin Activity: Certain 2-aryl-4-benzoyl-imidazole analogs act as potent antitubulin agents, binding to the colchicine-binding site and disrupting microtubule function, which is a validated target for chemotherapy. nih.gov